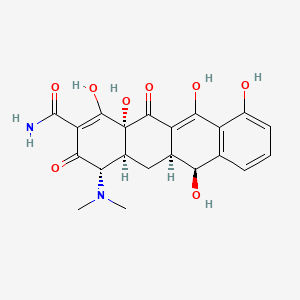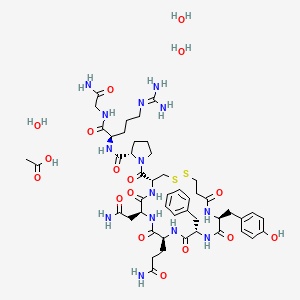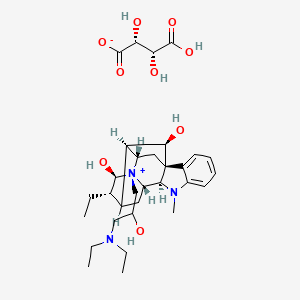
DK-1-49
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DK-1-49 is an autophagonizer. DK-1-49 causes accumulation of autophagy-associated LC3-II and enhanced levels of autophagosomes and acidic vacuoles. Furthermore, cell viability is inhibited by autophagic cell death in not only human cancer cells but also Bax/Bak double-knockout cells.
Scientific Research Applications
Development of Data Integration in High Energy Nuclear Physics : Kaida, A., Golosova, M., Grigorieva, M., and Gubin, M. (2018) discussed the challenges in processing and storing large volumes of data in high energy nuclear physics, emphasizing the importance of metadata integration from various sources into a central storage system. This research is part of the ATLAS experiment on the LHC, focused on providing easy access to significant information about LHC experiments for the scientific community (Kaida et al., 2018).
LKPD Development STEM-PjBL Integrated on Thermochemical Learning : Syafe'i, S. S., and Effendi, E. (2020) conducted research to develop LKPD STEM-PjBL (Science, Technology, Engineering, and Mathematics-Project Based Learning) integrated on Thermochemical learning. The research focused on its validity and practicality for educational purposes (Syafe'i & Effendi, 2020).
Higher-order Douglas-Kroll Transformation in Chemistry : Nakajima, T., and Hirao, K. (2000) explored the Douglas-Kroll (DK) Hamiltonians in the context of chemistry, specifically in terms of high-order transformations and their practical implementation. Their work contributes to the understanding of electron systems within this framework (Nakajima & Hirao, 2000).
Technology of Formation and Coding in Information and Telecommunications Networks : Krasnorutsky, A., Sidchenko, S., Barannik, V., Onyshchenko, R., Sidchenko, Y., and Pris, G. (2022) discussed the processing of informative segments of the video image using transformant orthogonal transformation dkp. Their research aims to build a technology for coding the sequence of transformants of sufficiently informative image segments while maintaining the efficiency of its delivery (Krasnorutsky et al., 2022).
Machine Learning and Data Mining Methods in Diabetes Research : Kavakiotis, I., Tsave, O., Salifoglou, A., Maglaveras, N., Vlahavas, I., and Chouvarda, I. (2017) conducted a systematic review of the applications of machine learning and data mining techniques in diabetes research, highlighting the significant production of data in biotechnology and health sciences (Kavakiotis et al., 2017).
properties
CAS RN |
853136-76-2 |
|---|---|
Product Name |
DK-1-49 |
Molecular Formula |
C28H31N5O3S2 |
Molecular Weight |
549.708 |
IUPAC Name |
2-[[[3,4,5,6,7,8-Hexahydro-4-oxo-3-(phenylmethyl)[1]benzothieno[2,3-d]pyrimidin-2-yl]thio]methyl]-N-[2-(1-pyrrolidinyl)ethyl]-4-oxazolecarboxamide |
InChI |
InChI=1S/C28H31N5O3S2/c34-25(29-12-15-32-13-6-7-14-32)21-17-36-23(30-21)18-37-28-31-26-24(20-10-4-5-11-22(20)38-26)27(35)33(28)16-19-8-2-1-3-9-19/h1-3,8-9,17H,4-7,10-16,18H2,(H,29,34) |
InChI Key |
BCMZCPIZJPKEIR-UHFFFAOYSA-N |
SMILES |
O=C(C1=COC(CSC2=NC3=C(C4=C(CCCC4)S3)C(N2CC5=CC=CC=C5)=O)=N1)NCCN6CCCC6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
DK-1-49; DK149; DK 1 49 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













